molecular formula C16H9F4N3S B3012392 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide CAS No. 478048-09-8

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Cat. No. B3012392
CAS RN: 478048-09-8
M. Wt: 351.32
InChI Key: PWZCWSCZEXZRHG-UHFFFAOYSA-N
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Description

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazine family of compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Biological Activity

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide and its derivatives are primarily studied for their synthesis and potential biological activities. These compounds have been synthesized through various chemical reactions and tested for their biological properties. For instance:

  • Molluscicidal Agents : Certain derivatives have been evaluated for molluscicidal activity against snails responsible for Bilharziasis diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
  • Antibacterial Agents : Some fluorine-containing derivatives have shown promise as antibacterial agents, with specific compounds demonstrating significant activity against various bacterial strains (Holla, Bhat, & Shetty, 2003).
  • Antimicrobial Properties : New fluorinated amino-heterocyclic compounds bearing the triazin-3-yl moiety have been synthesized and evaluated for their antimicrobial activities. Compounds containing both nitro and fluorine elements exhibited high activity (Bawazir & Abdel-Rahman, 2018).

Pharmacological Potential

These compounds have also been explored for their potential pharmacological applications, including:

  • Anti-HIV and Anticancer Activities : Certain fluorine-substituted 1,2,4-triazinones have been tested as potential anti-HIV-1 and CDK2 inhibitors, with some compounds showing promising results in both anti-HIV activity and CDK2 inhibition, indicating potential dual anti-HIV and anticancer properties (Makki, Abdel-Rahman, & Khan, 2014).
  • Antifungal Activities : New fully fluorinated heterobicyclic nitrogen systems containing 1,2,4-triazine moiety have been synthesized and exhibited good to moderate antifungal activities (Ali, 2018).

Spin Transition and Molecular Properties

The compounds have also been studied for their unique physical properties:

  • Spin Transition : 1-Phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl demonstrates a unique spin transition, marking it as an interesting subject of study in the field of magnetic materials (Constantinides et al., 2014).

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in biological models. If it’s being studied for its chemical properties, future research might focus on exploring its reactivity under various conditions .

properties

IUPAC Name

5-(4-fluorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZCWSCZEXZRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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